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Compound of Interest

Compound Name: Tungsten nitride

Cat. No.: B1506346

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers and scientists working with Plasma-Enhanced Atomic Layer
Deposition (PEALD) of Tungsten Nitride (WN) films. The information is designed to help users
mitigate plasma damage and other common issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the PEALD of WN films,
offering potential causes and solutions in a question-and-answer format.

Question 1: The resistivity of my WN film is too high. What are the likely causes and how can |
reduce it?

Answer: High resistivity in PEALD WN films is a common issue that can stem from several
factors.

e Impurities: Contamination from residual gases like oxygen and carbon in the chamber can
lead to the formation of tungsten oxynitride or carbide phases, which have higher resistivity.

o Film Stoichiometry: The ratio of tungsten to nitrogen (W:N) significantly impacts resistivity.
Films that are overly nitrogen-rich or tungsten-deficient tend to have higher resistivity.

» Film Density: Low-density films with voids or columnar microstructures can exhibit increased
electron scattering, leading to higher resistivity.
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e Incomplete Precursor Reaction: Insufficient plasma exposure time or power can result in
incomplete surface reactions, leaving behind precursor ligands that contribute to higher
resistivity.

Troubleshooting Steps:

e Optimize Plasma Parameters:

o Plasma Gas Composition: Using a hydrogen-rich H2/N2 plasma has been shown to be
more effective at reducing resistivity compared to a pure Nz plasma.[1] Hydrogen radicals
can aid in the removal of precursor ligands and reduce tungsten oxides.

o Plasma Exposure Time: Increase the plasma exposure time to ensure complete reaction
and removal of byproducts.

o Plasma Power: While higher power can increase reactivity, excessive power can lead to
ion bombardment and film damage. It's crucial to find an optimal power setting.

o Adjust Deposition Temperature:

o Increasing the deposition temperature generally leads to lower film resistivity.[1] However,
be mindful of the ALD temperature window for your specific precursor to avoid thermal
decomposition.

e Optimize Gas Flow Rates:

o Higher gas flow rates during the plasma step can help to more effectively remove reaction
byproducts, leading to purer films with lower resistivity.[1]

e Ensure Chamber Cleanliness:

o Perform regular chamber cleaning cycles to minimize background contamination from
oxygen and water.

o Use high-purity process gases and check for any leaks in the gas lines.

Question 2: My WN film shows poor uniformity across the wafer. What could be the cause and
how can | improve it?
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Answer: Non-uniformity in PEALD is often related to the distribution of precursors and
reactants, as well as temperature gradients across the substrate.

o Non-uniform Precursor/Reactant Distribution: Inadequate purge times can lead to the
overlapping of precursor and reactant pulses, causing CVD-like growth in some areas.
Similarly, inefficient gas delivery can result in an uneven flux of species across the wafer.

o Temperature Gradients: Variations in temperature across the substrate holder can lead to
different growth rates in different areas.

e Plasma Non-uniformity: In direct plasma systems, non-uniformity in the plasma density can
cause variations in the film deposition rate and properties.

Troubleshooting Steps:

Optimize Pulse and Purge Times:

o Increase the purge times after both the precursor and reactant steps to ensure all non-
adsorbed species are removed from the chamber before the next pulse.

Check Gas Delivery System:
o Ensure the showerhead or gas injector is clean and not clogged.

o Optimize the gas flow dynamics to ensure a uniform distribution across the wafer.

Verify Temperature Uniformity:
o Check the temperature uniformity of your substrate heater.

Utilize a Remote Plasma Source:

o Remote plasma sources, where the plasma is generated away from the substrate, can
provide a more uniform flux of radicals to the surface, improving film uniformity.

Question 3: I'm observing plasma damage in my WN films, such as increased surface
roughness or defects. How can | mitigate this?
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Answer: Plasma damage is primarily caused by energetic ion bombardment of the growing film
surface.

» High lon Energy: High plasma power or a high-density plasma can lead to an increase in the
energy of ions striking the film, causing sputtering, defect formation, and increased
roughness.

o Direct Plasma Configuration: In a direct PEALD setup, the substrate is directly exposed to
the plasma, making it more susceptible to ion bombardment.

Troubleshooting Steps:

o Use a Remote Plasma Source: This is the most effective way to mitigate ion-induced
damage. In a remote plasma setup, the substrate is not in direct contact with the plasma
generation region, so mainly reactive radicals, rather than energetic ions, reach the film
surface.

o Optimize Plasma Power: Reduce the plasma power to the minimum required for a complete
surface reaction. This will lower the ion energy.

o Adjust Process Pressure: Increasing the process pressure can reduce the mean free path of
ions, leading to more collisions and a reduction in their energy before they reach the
substrate.

o Post-Deposition Annealing: Annealing the film after deposition can help to repair some of the
lattice damage and reduce defects.

Frequently Asked Questions (FAQs)
Q1: What are the typical precursors and reactant gases used for PEALD of WN?

Al: A common tungsten precursor is Bis(tert-butylimido)bis(dimethylamido)tungsten(VI)
(BTBMW). The reactant plasma is typically generated from Nz, Hz2/N2 mixtures, or NHs.[1]

Q2: What is the typical deposition temperature range for PEALD of WN?

A2: The ALD temperature window for PEALD of WN using BTBMW is generally between 175°C
and 250°C.[1] Below this range, the plasma may not be reactive enough for complete
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reactions, and above this range, precursor decomposition can occur.[1]
Q3: How does the plasma gas composition affect the WN film properties?

A3: The plasma gas has a significant impact. For instance, using an Hz/Nz plasma can result in
WN films with substantially lower resistivity compared to films grown with a pure N2 plasma
under similar conditions.[1] The hydrogen radicals are believed to be more effective at
removing precursor ligands.[1]

Q4: What is a typical growth per cycle (GPC) for PEALD of WN?

A4: The GPC for PEALD of WN can vary depending on the process parameters, but it is
typically in the range of 0.44 to 0.66 A/cycle.[1]

Quantitative Data Summary

The following tables summarize the effect of key process parameters on the properties of
PEALD WN films, based on experimental data.

Table 1: Effect of Deposition Temperature on PEALD WN Film Properties

Deposition _ o
Temperature (°C) Plasma Gas W:N Ratio Resistivity (uQ-cm)
175 Ha/N2 1.77 ~2000

250 H2/N2 1.90 ~1000

325 H2/N2 - ~600

400 H2/N2 - 405

175 N2 1.13 >30000

250 N2 1.13 ~15000

325 N2 1.58 ~8000

400 N2 1.93 ~6000
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Data synthesized from Sowa, M. J., et al. (2016). Plasma-enhanced atomic layer deposition of
tungsten nitride. Journal of Vacuum Science & Technology A, 34(5), 051508.[1]

Table 2: Effect of H2:N2> Gas Flow Ratio on PEALD WN Film Properties at 250°C

Hz:N2 Flow Ratio Growth Per Cycle

(scem:scem) (Alcycle) W:N Ratio Resistivity (uQ-cm)
0:40 (Pure N2) 0.59 1.13 ~15000

55 0.65 - ~1200

20:5 0.59 1.90 ~1000

80:5 0.46 3.76 ~800

Data synthesized from Sowa, M. J., et al. (2016). Plasma-enhanced atomic layer deposition of
tungsten nitride. Journal of Vacuum Science & Technology A, 34(5), 051508.[1]

Experimental Protocols

This section provides a detailed methodology for a typical PEALD WN film deposition process.
Objective: To deposit a thin, uniform, and low-resistivity WN film using PEALD.

Materials and Equipment:

e PEALD reactor with a remote inductively coupled plasma (ICP) source.

e Tungsten precursor: Bis(tert-butylimido)bis(dimethylamido)tungsten(VI) (BTBMW), heated to
60-80°C.

¢ Reactant gases: High-purity N2 and Ha.
o Carrier/purge gas: High-purity Argon (Ar).
» Substrate: Silicon wafer with a native oxide layer.

Experimental Procedure:
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Substrate Preparation:

o Clean the Si wafer using a standard cleaning procedure (e.g., RCA clean) to remove
organic and metallic contaminants.

o Load the substrate into the PEALD reactor load-lock.
Chamber Preparation:
o Pump down the reactor to a base pressure of <1 x 106 Torr.

o Heat the substrate to the desired deposition temperature (e.g., 250°C) and allow it to
stabilize.

PEALD Cycle: A single PEALD cycle consists of four steps:

o Step 1: BTBMW Pulse: Pulse the BTBMW precursor into the reactor for a predetermined
time (e.g., 0.5 seconds). The precursor will adsorb and react with the substrate surface in
a self-limiting manner.

o Step 2: Purge 1: Purge the chamber with Ar gas for a set duration (e.g., 10 seconds) to
remove any unreacted precursor and gaseous byproducts.

o Step 3: H2/N2 Plasma Pulse: Introduce the Hz and N2 gas mixture (e.g., at a flow rate of 80
sccm Hz and 5 sccm N2) and strike the remote plasma for a specified time (e.g., 40
seconds) at a set power (e.g., 300 W). The plasma-generated radicals will react with the
adsorbed precursor layer to form WN.

o Step 4: Purge 2: Purge the chamber again with Ar gas (e.g., for 10 seconds) to remove
any remaining reactants and byproducts.

Film Deposition:

o Repeat the PEALD cycle until the desired film thickness is achieved. The number of cycles
can be calculated based on the known growth per cycle (GPC).

Post-Deposition:
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o Cool down the substrate under a high-purity inert gas atmosphere.
o Remove the substrate from the reactor for characterization.
Characterization:
e Thickness and Optical Properties: Spectroscopic ellipsometry.
o Composition: X-ray Photoelectron Spectroscopy (XPS).
 Resistivity: Four-point probe measurements.

e Microstructure and Roughness: Scanning Electron Microscopy (SEM), Transmission
Electron Microscopy (TEM), and Atomic Force Microscopy (AFM).

o Crystallinity: X-ray Diffraction (XRD).

Visualizations

The following diagrams illustrate key workflows and logical relationships in mitigating plasma
damage during the PEALD of WN films.
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Caption: Experimental Workflow for PEALD of WN Films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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